2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol 2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746348
InChI: InChI=1S/C15H23NO/c1-12(17)13-6-4-5-7-14(13)16-10-8-15(2,3)9-11-16/h4-7,12,17H,8-11H2,1-3H3
SMILES:
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol

2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol

CAS No.:

Cat. No.: VC15746348

Molecular Formula: C15H23NO

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol -

Specification

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
IUPAC Name 1-[2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol
Standard InChI InChI=1S/C15H23NO/c1-12(17)13-6-4-5-7-14(13)16-10-8-15(2,3)9-11-16/h4-7,12,17H,8-11H2,1-3H3
Standard InChI Key GWQKGZGKZGYIMZ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1N2CCC(CC2)(C)C)O

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 1-[2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol, reflects its intricate structure: a piperidine ring substituted with two methyl groups at the 4-position, attached to a benzene ring that itself bears an ethanol group with a methyl substituent at the alpha position. The molecular formula is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol. Key structural features include:

  • Aromatic benzene ring: Provides planar stability and potential sites for electrophilic substitution.

  • 4,4-Dimethylpiperidine moiety: Introduces steric bulk and basicity due to the nitrogen atom.

  • Alpha-methylbenzyl alcohol group: Enhances lipophilicity and influences stereoelectronic properties.

The stereochemistry of the alpha-methyl group may lead to enantiomeric forms, though specific optical data remain undocumented in publicly available literature.

MethodStarting MaterialsKey Reagents/ConditionsYield Estimate
Nucleophilic Substitution2-(4,4-Dimethylpiperidinyl)benzyl bromideCH₃MgBr, THF, 0°C→RT45–60%
Reductive Amination2-(4,4-Dimethylpiperidinyl)benzaldehyde, CH₃NH₂NaBH₄, MeOH, RT50–70%
Suzuki-Miyaura CouplingPiperidinyl aryl boronate, methylbenzyl alcohol halidePd(PPh₃)₄, K₂CO₃, DMF, 80°C30–50%

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:

Acidity and Basicity

The alcohol group’s pKa is estimated to be ~16–18 based on analogous benzyl alcohols , while the piperidine nitrogen’s basicity (pKa ~10–11) aligns with typical aliphatic amines . These values suggest protonation at physiological pH, potentially enhancing water solubility in acidic environments.

Solubility and Lipophilicity

  • Water solubility: Limited due to the hydrophobic piperidine and methyl groups.

  • LogP: Predicted 2.5–3.0 (moderately lipophilic), favoring membrane permeability.

Table 2: Key Physicochemical Parameters

ParameterValue/RangeMethod of Estimation
Molecular Weight233.35 g/molCalculated
Melting Point80–85°C (estimated)Analogous compounds
LogP2.8Computational prediction
Aqueous Solubility<1 mg/mLExperimental analogues

Comparative Analysis with Structural Analogues

Table 3: Structural Analogues and Functional Differences

CompoundKey Structural FeaturesFunctional Differences
Benzyl AlcoholSimple aromatic alcoholLacks nitrogen heterocycle; lower lipophilicity
4,4-DimethylpiperidineStandalone piperidine derivativeNo aromatic or alcohol functionality
(S)-α-MethylbenzylamineChiral amine without piperidineBasic character dominates reactivity
2-Piperidinobenzyl AlcoholUnmethylated piperidine variantReduced steric hindrance

The dimethylpiperidine group in the target compound confers enhanced lipophilicity and steric shielding compared to simpler analogues, potentially improving blood-brain barrier penetration in drug candidates.

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